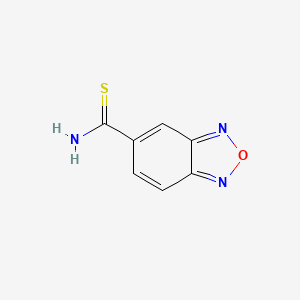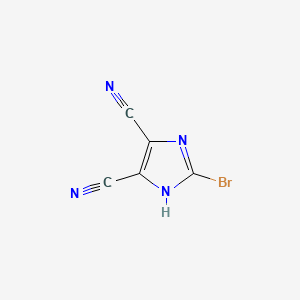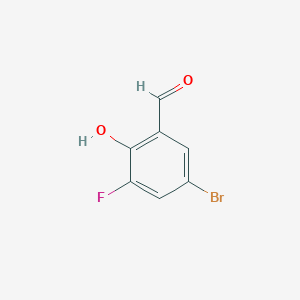
2-(Boc-amino)-2-(3-thiophenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Boc-amino)-2-(3-thiophenyl)acetic acid is a compound that is part of a class of molecules where the amino group is protected by a Boc (tert-butoxycarbonyl) group. This protection strategy is commonly employed in peptide synthesis to prevent unwanted reactions at the amino group while other reactions are carried out on the molecule .
Synthesis Analysis
The synthesis of Boc-protected amino acids typically involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) under suitable conditions. In the case of 2-aminomethylphenylacetic acid, the Boc group has been shown to provide a higher yield of the protected amino acid compared to other protecting groups like acetacetic ester. However, the deprotection of the Boc group can be more challenging . A similar approach could be applied to synthesize 2-(Boc-amino)-2-(3-thiophenyl)acetic acid, although the specific details of the synthesis are not provided in the papers.
Molecular Structure Analysis
While the papers provided do not directly discuss the molecular structure of 2-(Boc-amino)-2-(3-thiophenyl)acetic acid, they do mention the use of modern physical-chemical methods such as 1H-NMR spectroscopy and HPLC-MS to confirm the structure of related compounds . These techniques would likely be applicable to the analysis of the molecular structure of 2-(Boc-amino)-2-(3-thiophenyl)acetic acid as well.
Chemical Reactions Analysis
The Boc group is known to be stable under basic conditions, which allows for selective reactions on other functional groups present in the molecule. Once the desired reactions are completed, the Boc group can be removed under acidic conditions to regenerate the free amino group . The papers do not provide specific reactions for 2-(Boc-amino)-2-(3-thiophenyl)acetic acid, but the general reactivity of Boc-protected amino acids can be inferred.
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected amino acids are influenced by the presence of the Boc group, which is bulky and hydrophobic. This can affect the solubility and overall reactivity of the molecule. The Boc group also provides a steric hindrance that can protect the amino group from unwanted side reactions . The specific properties of 2-(Boc-amino)-2-(3-thiophenyl)acetic acid would need to be determined experimentally, as they are not discussed in the provided papers.
Wissenschaftliche Forschungsanwendungen
Protection and Deprotection of Amino Groups
Research demonstrates the use of Boc (Di-tert butyl dicarbonate) as a protecting agent for the amino group in compounds like 2-aminomethylphenylacetic acid, a key intermediate in certain pharmaceutical syntheses. The studies highlight the effective use of Boc for protection, yielding higher efficiencies compared to other agents. However, deprotection with Boc is more challenging than with some alternatives (Zhao, Wang, & Liu, 2014); (Rong-geng, 2008).
Catalysis and Mannich Reactions
Boc-protected arylimines, including those derived from 2-(Boc-amino)-2-(3-thiophenyl)acetic acid, are used in Brønsted acid-catalyzed direct Mannich reactions. This approach facilitates the construction of beta-aminoketones under mild conditions, demonstrating the importance of Boc-protected intermediates in catalytic processes (Uraguchi & Terada, 2004).
Synthesis of Novel Compounds
Researchers have explored the synthesis of new compounds, such as oxadiazole derivatives, using reactions involving amino-oxadiazoles and N-Boc-protected amino acids. This process led to the formation of compounds with significant antibacterial activity, demonstrating the utility of 2-(Boc-amino)-2-(3-thiophenyl)acetic acid in developing novel antibacterial agents (Salama, 2020).
Industrial and Photonic Applications
The synthesis of Boc-protected thio-1,3,4-oxadiazol-2-yl derivatives, with an emphasis on their characterization and potential industrial applications, has been a subject of interest. Studies on these compounds have shown their crystal nature and good thermal stability, suggesting applications in photoelectronic devices (Shafi, Rajesh, & Senthilkumar, 2021).
Peptide Synthesis
2-(Boc-amino)-2-(3-thiophenyl)acetic acid plays a role in the synthesis of amino acid-based phosphodiester linkage-containing cryptands and macrocycles. These syntheses involve the use of Boc-protected amino acids and are significant in the context of constructing complex molecular architectures in peptide synthesis (Oijen et al., 1994).
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-thiophen-3-ylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)7-4-5-17-6-7/h4-6,8H,1-3H3,(H,12,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYLMXXKPBZDHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CSC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370374 |
Source


|
| Record name | [(tert-Butoxycarbonyl)amino](thiophen-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Boc-amino)-2-(3-thiophenyl)acetic acid | |
CAS RN |
40512-57-0 |
Source


|
| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-thiopheneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40512-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(tert-Butoxycarbonyl)amino](thiophen-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-(5-bromothiophen-2-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B1273064.png)



